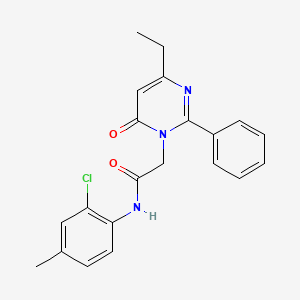![molecular formula C24H25N5O2 B11194742 2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one](/img/structure/B11194742.png)
2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and are widely studied for their potential pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one typically involves the following steps:
Amidation and Cyclization: The process begins with the amidation of 2-aminobenzoic acid derivatives, followed by cyclization to form the quinazolinone core.
Substitution Reactions: The quinazolinone core is then subjected to various substitution reactions to introduce the ethoxy, methyl, and benzyl groups at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the quinazolinone core.
Substitution: Electrophilic and nucleophilic substitution reactions are common for introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under specific conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives with potential biological activities .
Scientific Research Applications
2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling and metabolic pathways.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: A closely related compound with similar biological activities.
2-Substituted-4(3H)-quinazolinone: Another derivative with potential pharmaceutical applications.
Uniqueness
2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties .
Properties
Molecular Formula |
C24H25N5O2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-4-methyl-5-[(2-methylphenyl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H25N5O2/c1-5-31-20-12-8-11-18-15(3)25-23(27-21(18)20)29-24-26-16(4)19(22(30)28-24)13-17-10-7-6-9-14(17)2/h6-12H,5,13H2,1-4H3,(H2,25,26,27,28,29,30) |
InChI Key |
NFEOFZPFUNWZLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C(N=C(N=C21)NC3=NC(=C(C(=O)N3)CC4=CC=CC=C4C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Methylpyridin-3-yl){2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}methanone](/img/structure/B11194660.png)
![N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine](/img/structure/B11194664.png)
![2-[4-(4-methylphenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-phenylacetamide](/img/structure/B11194668.png)


![2,5-Dimethyl-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11194678.png)
![N-butyl-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide](/img/structure/B11194683.png)
![4-amino-2-[butyl(methyl)amino]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide](/img/structure/B11194705.png)
![4-methoxy-2-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B11194719.png)

![10-acetyl-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11194739.png)
![6-(2-chlorobenzyl)-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11194740.png)
![Ethyl 1-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B11194750.png)
![5'-(4-Methylphenyl)-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3'-[1,5]diazinane]-2',4',6'-trione](/img/structure/B11194751.png)
